Cas no 1216916-40-3 (Benzyl-d7 Paraben)

Benzyl-d7 Paraben 化学的及び物理的性質
名前と識別子
-
- Benzyl-d7 Paraben
- [2H7]-Benzyl Paraben
- 4-(Benzyloxy-d7-carbonyl)phenol
- [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate
- 1216916-40-3
- 4-Hydroxybenzoic Acid Phenylmethyl-d7 Ester
-
- インチ: 1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2
- InChIKey: MOZDKDIOPSPTBH-UHFFFAOYSA-N
- ほほえんだ: c1cc(C(=O)OCc2ccccc2)ccc1O
計算された属性
- せいみつぶんしりょう: 235.122581462g/mol
- どういたいしつりょう: 235.122581462g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- ゆうかいてん: 111-113°C
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
Benzyl-d7 Paraben 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B288577-50mg |
(phenyl-d5)methyl-d24-hydroxybenzoate |
1216916-40-3 | 50mg |
¥13440.00 | 2023-09-15 | ||
A2B Chem LLC | AW55002-5mg |
Benzyl-d7 Paraben |
1216916-40-3 | 5mg |
$340.00 | 2024-04-20 | ||
TRC | B288577-5mg |
Benzyl-d7 Paraben |
1216916-40-3 | 5mg |
$ 222.00 | 2023-04-18 | ||
TRC | B288577-50mg |
Benzyl-d7 Paraben |
1216916-40-3 | 50mg |
$ 1654.00 | 2023-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B288577-5mg |
(phenyl-d5)methyl-d24-hydroxybenzoate |
1216916-40-3 | 5mg |
¥1680.00 | 2023-09-15 | ||
A2B Chem LLC | AW55002-50mg |
Benzyl-d7 Paraben |
1216916-40-3 | 50mg |
$1727.00 | 2024-04-20 |
Benzyl-d7 Paraben 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Benzyl-d7 Parabenに関する追加情報
Comprehensive Analysis of Benzyl-d7 Paraben (CAS No. 1216916-40-3): Applications and Industry Insights
Benzyl-d7 Paraben, a deuterium-labeled derivative of benzyl paraben, has gained significant attention in pharmaceutical and cosmetic research due to its unique isotopic properties. With the CAS registry number 1216916-40-3, this compound serves as an internal standard in advanced analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for precise quantification of parabens in complex matrices. The deuterium substitution at seven positions (d7) enhances its molecular stability while maintaining nearly identical chromatographic behavior to non-labeled parabens, making it invaluable for method validation and quality control.
The growing consumer demand for "clean label" cosmetics and preservative safety has propelled research into paraben alternatives and detection methods. Benzyl-d7 Paraben addresses this need by enabling accurate measurement of paraben concentrations in products, helping manufacturers comply with evolving regulations like EU Cosmetic Regulation (EC) No 1223/2009. Recent studies utilizing this compound have investigated paraben migration from packaging materials and their environmental persistence—topics frequently searched in scientific databases and consumer forums.
From a molecular perspective, 1216916-40-3 exhibits excellent solubility in organic solvents (acetonitrile, methanol) but limited water solubility, a characteristic carefully considered during method development. Researchers emphasize its role in isotope dilution mass spectrometry, where its use minimizes matrix effects and improves measurement accuracy—a critical factor for laboratories pursuing ISO 17025 accreditation. The compound's stability under various pH conditions (2-9) and temperatures (up to 40°C) makes it suitable for diverse analytical scenarios.
Emerging applications of Benzyl-d7 Paraben include biomonitoring studies assessing human exposure to preservatives, particularly in populations using multiple personal care products. This aligns with trending searches about "endocrine disruptor detection" and "cosmetic chemical exposure". The deuterium labeling pattern (aromatic ring substitution) ensures minimal metabolic interference, allowing precise tracking in in vitro and in vivo studies—a feature highlighted in recent publications in Analytical and Bioanalytical Chemistry.
Quality specifications for CAS 1216916-40-3 typically require ≥98% chemical purity and ≥99% isotopic enrichment, verified through NMR and HRMS analysis. Storage recommendations (-20°C protected from light) maintain stability for extended periods, though suppliers now offer convenient ready-to-use solutions to streamline workflow in high-throughput laboratories. These practical considerations respond to frequent queries about "stable isotope standard handling" in research communities.
The synthesis of Benzyl-d7 Paraben involves sophisticated deuteration techniques, with manufacturers optimizing routes to maximize yield while minimizing residual protonated impurities. Advanced purification methods (preparative HPLC, recrystallization) ensure batch-to-batch consistency—a crucial factor for laboratories performing longitudinal studies or multi-center collaborations. This attention to detail supports the compound's use in method development for emerging green chemistry analytical techniques, another trending topic in separation science.
Regulatory perspectives on parabens continue to evolve, with recent focus on their occurrence in food contact materials and indoor dust. Here, 1216916-40-3 plays a pivotal role in developing sensitive detection methods (LOQs below 0.1 ng/mL), addressing scientific and public concerns about low-level chronic exposure. Its application in non-targeted screening workflows helps identify novel paraben derivatives—an area receiving increased scrutiny from environmental health researchers.
From a market perspective, demand for Benzyl-d7 Paraben reflects broader trends in analytical science investment, particularly in Asia-Pacific pharmaceutical hubs. Suppliers now offer customized certificates of analysis with additional parameters (residual solvents, heavy metals) to meet stringent quality requirements of GMP facilities. The compound's utility in validating microsampling techniques for paraben analysis (e.g., dried blood spots) further expands its relevance in cutting-edge research.
Ongoing method optimization studies utilizing CAS 1216916-40-3 demonstrate its versatility across sample types—from cosmetics and pharmaceuticals to biological fluids and environmental samples. This adaptability responds to frequent researcher queries about "cross-matrix analytical methods" and "multi-residue detection". Recent inter-laboratory comparisons have established robust performance criteria for this internal standard, reinforcing its position as a reference material in modern laboratories.
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